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Compound of Interest

Compound Name: Methyl 3-nitroisonicotinate

Cat. No.: B171716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 3-nitroisonicotinate is a valuable chemical intermediate, primarily utilized in the

synthesis of complex heterocyclic molecules for pharmaceutical and materials science

research. Its pyridine core, substituted with both an electron-withdrawing nitro group and a

methyl ester, offers a versatile platform for a variety of chemical transformations. The strategic

positioning of these functional groups allows for regioselective reactions, making it a key

building block in the construction of polysubstituted pyridine derivatives.

This document provides detailed application notes and experimental protocols for the use of

Methyl 3-nitroisonicotinate in chemical synthesis, with a focus on its application in drug

discovery, particularly in the development of kinase inhibitors.

Chemical Properties and Data
Methyl 3-nitroisonicotinate is a liquid at room temperature.[1][2] Its chemical structure and

properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₇H₆N₂O₄ [1][2]

Molecular Weight 182.13 g/mol [1][2]

CAS Number 103698-10-8 [1]

Appearance Liquid [1][2]

Purity Typically ≥97% [1]

Synonyms

Methyl 3-nitropyridine-4-

carboxylate, 3-Nitro-

isonicotinic acid methyl ester

[1][2]

Spectroscopic Data (Predicted and from related compounds):

While specific experimental spectra for Methyl 3-nitroisonicotinate are not widely published,

data for the analogous compound, methyl 3-nitrobenzoate, can provide an estimation of

expected shifts. The presence of the nitrogen atom in the pyridine ring will influence the

chemical shifts.

Nucleus Predicted Chemical Shift (ppm)

¹H NMR ~8.9 (H2), ~8.6 (H6), ~7.8 (H5), ~4.0 (OCH₃)

¹³C NMR
~164 (C=O), ~155 (C6), ~152 (C2), ~145 (C4),

~135 (C3), ~125 (C5), ~53 (OCH₃)

Applications in Chemical Synthesis
The reactivity of Methyl 3-nitroisonicotinate is dominated by the chemistry of its two

functional groups: the nitro group and the methyl ester. The electron-withdrawing nature of the

nitro group and the pyridine nitrogen atom activates the ring for certain transformations.

Reduction to Methyl 3-aminoisonicotinate
A primary application of Methyl 3-nitroisonicotinate is its reduction to Methyl 3-

aminoisonicotinate. This transformation is a gateway to a wide array of further functionalization,
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as the resulting amino group can participate in various coupling reactions to build more

complex molecules. This amino derivative is a key scaffold in medicinal chemistry.

Two common methods for this reduction are catalytic hydrogenation and chemical reduction.

Method
Reagents and
Conditions

Yield Reference

Catalytic

Hydrogenation

H₂ (1-3 atm), 5-10

mol% Pd/C, Methanol

or Ethanol, 25-60 °C

>85%

Chemical Reduction
NaBH₄, NiCl₂, THF, 25

°C
88%

Synthesis of 2-Halo-3-amino Pyridine Derivatives
Methyl 3-aminoisonicotinate can be converted to 2-halo-3-aminopyridine derivatives, which are

also valuable intermediates. For instance, the amino group can be transformed into a chloro

group via a Sandmeyer-type reaction. This reaction involves the formation of a diazonium salt

from the amine, followed by displacement with a halide. The Sandmeyer reaction is a versatile

method for introducing a variety of substituents onto an aromatic ring.[3][4][5]

Application in Drug Discovery and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous

approved drugs. Methyl 3-nitroisonicotinate, as a precursor to substituted aminopyridines, is

instrumental in the synthesis of specialized pyridine-based Active Pharmaceutical Ingredients

(APIs).

As a Scaffold for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase

inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase's ATP-

binding pocket. The aminopyridine scaffold, readily accessible from Methyl 3-
nitroisonicotinate, is a common core for such inhibitors.
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Cyclin-Dependent Kinase (CDK) Inhibitors: Dysregulation of CDKs is a hallmark of cancer.

Pyridine and pyrazolopyridine derivatives have been explored as potent CDK2 inhibitors.

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: GSK-3 is implicated in various diseases,

including neurodegenerative disorders and diabetes. Pyrazolo[3,4-b]pyridines have been

identified as potent inhibitors of GSK-3.[3]

Rho Kinase (ROCK) Inhibitors: Rho kinase is a target for cardiovascular diseases. Pyridine-

based compounds have been designed and synthesized as potent ROCK inhibitors.[6]

The general workflow for utilizing Methyl 3-nitroisonicotinate in the synthesis of kinase

inhibitors is depicted below.

Methyl 3-nitroisonicotinate Methyl 3-aminoisonicotinateReduction Further
Intermediates

Functionalization
(e.g., Halogenation, Coupling) Kinase InhibitorFinal Assembly

Click to download full resolution via product page

Caption: General synthetic workflow from Methyl 3-nitroisonicotinate to kinase inhibitors.

Experimental Protocols
Protocol 1: Synthesis of Methyl 3-nitroisonicotinate
This protocol is based on the esterification of 3-nitroisonicotinic acid, a common method for

synthesizing esters.

Materials:

3-Nitroisonicotinic acid

Anhydrous methanol

Concentrated sulfuric acid

Sodium bicarbonate (saturated solution)
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Dichloromethane

Anhydrous magnesium sulfate

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

In a round-bottom flask, suspend 3-nitroisonicotinic acid (1 equivalent) in anhydrous

methanol (10 volumes).

Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise with stirring.

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, or until TLC analysis

indicates completion of the reaction.

Cool the reaction mixture to room temperature and remove the methanol under reduced

pressure.

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess

acid. CAUTION: CO₂ evolution.

Wash the organic layer with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield Methyl 3-nitroisonicotinate.
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Reactant/Product
Molar Mass ( g/mol
)

Amount Moles

3-Nitroisonicotinic acid 168.11 10.0 g 0.059

Methanol 32.04 100 mL -

Sulfuric Acid 98.08 ~1 mL -

Methyl 3-

nitroisonicotinate
182.13 Theoretical: 10.74 g 0.059

Protocol 2: Catalytic Hydrogenation to Methyl 3-
aminoisonicotinate
Materials:

Methyl 3-nitroisonicotinate

10% Palladium on carbon (Pd/C)

Methanol

Hydrogen gas supply

Parr shaker or similar hydrogenation apparatus

Celite

Procedure:

Dissolve Methyl 3-nitroisonicotinate (1 equivalent) in methanol in a suitable hydrogenation

vessel.

Carefully add 10% Pd/C (5-10 mol%) to the solution.

Seal the vessel and purge with hydrogen gas.
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Pressurize the vessel with hydrogen gas (1-3 atm) and shake at room temperature until the

reaction is complete (monitored by TLC or HPLC).

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

Rinse the filter cake with methanol.

Concentrate the filtrate under reduced pressure to yield Methyl 3-aminoisonicotinate.

Reactant/Product
Molar Mass ( g/mol
)

Amount Moles

Methyl 3-

nitroisonicotinate
182.13 5.0 g 0.027

10% Pd/C - 0.25 - 0.5 g -

Methyl 3-

aminoisonicotinate
152.15 Theoretical: 4.11 g 0.027

Protocol 3: Synthesis of a Representative Pyridine-
Based Kinase Inhibitor Scaffold
This protocol outlines the synthesis of a generic aminopyridine scaffold that can be further

elaborated into specific kinase inhibitors.

Materials:

Methyl 3-aminoisonicotinate

Aryl boronic acid (e.g., 4-fluorophenylboronic acid)

Palladium catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃)

Solvent (e.g., 1,4-dioxane/water mixture)
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Round-bottom flask, reflux condenser

Procedure (Suzuki Coupling):

To a round-bottom flask, add Methyl 3-aminoisonicotinate (1 equivalent), the aryl boronic

acid (1.2 equivalents), and the base (2 equivalents).

Add the solvent mixture (e.g., 1,4-dioxane/water 4:1).

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

Add the palladium catalyst (0.05 equivalents) and heat the mixture to reflux under an inert

atmosphere until the starting material is consumed (monitored by TLC or HPLC).

Cool the reaction mixture and dilute with water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography to obtain the coupled product.

Signaling Pathways
The following diagrams illustrate key signaling pathways that are often targeted by inhibitors

derived from aminopyridine scaffolds.
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Caption: Simplified Cyclin-Dependent Kinase (CDK) signaling pathway for G1/S transition.
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Caption: Simplified Wnt/β-catenin signaling pathway involving GSK-3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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